1-(But-3-yn-1-yl)piperazine is a piperazine derivative characterized by the presence of a but-3-yn-1-yl group attached to the nitrogen atom of the piperazine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The compound is identified by its CAS Number 911398-04-4 and has the molecular formula C8H14N2 with a molecular weight of 138.21 g/mol .
1-(But-3-yn-1-yl)piperazine falls under the category of piperazine derivatives, which are widely recognized for their diverse pharmacological properties. Piperazine itself is a cyclic compound containing two nitrogen atoms, commonly used as a building block in various pharmaceuticals . The specific structure of 1-(but-3-yn-1-yl)piperazine allows for modifications that can enhance its biological activity, making it a subject of interest in synthetic organic chemistry and medicinal research.
The synthesis of 1-(but-3-yn-1-yl)piperazine can be achieved through several methods, primarily involving the alkylation of piperazine. One notable route includes the reaction of piperazine with 3-bromobut-1-yne, which serves as an alkylating agent. The reaction typically proceeds under basic conditions, utilizing solvents such as dichloromethane or tetrahydrofuran to facilitate the formation of the desired product .
Another method involves the use of tert-butyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate as a starting material, which can be converted into 1-(but-3-yn-1-yl)piperazine through deprotection and subsequent reactions with trifluoroacetic acid . The yield for this synthesis can reach up to 95%, highlighting its efficiency.
1-(But-3-yn-1-yl)piperazine can participate in various chemical reactions typical for piperazine derivatives. These include nucleophilic substitutions, where the nitrogen atoms act as nucleophiles, allowing for further functionalization. For instance, it can react with electrophiles to form new derivatives that may exhibit enhanced biological properties .
Additionally, due to the presence of the alkyne functional group, it may undergo cycloaddition reactions or participate in click chemistry, which is valuable for bioconjugation applications .
The physical properties of 1-(but-3-yn-1-yl)piperazine include:
Chemical properties include:
Safety data indicate that handling should be performed under inert conditions due to potential reactivity with atmospheric moisture or oxygen .
1-(But-3-yn-1-yl)piperazine has potential applications in medicinal chemistry as a precursor for developing novel pharmaceutical agents. Its structural characteristics allow it to be modified into various bioactive compounds that could target neurological disorders or serve as intermediates in synthesizing more complex molecules .
Furthermore, due to its unique alkyne functionality, it may find utility in bioconjugation techniques within chemical biology, enabling researchers to label biomolecules for imaging or therapeutic purposes .
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) represents the cornerstone methodology for functionalizing 1-(but-3-yn-1-yl)piperazine. This reaction exploits the terminal alkyne moiety as a chemical handle for constructing 1,4-disubstituted-1,2,3-triazole conjugates under mild, aqueous conditions. The piperazine nitrogen serves as an optimal attachment point for the alkyne tether while preserving the secondary amine's hydrogen-bonding capability for target recognition. Key advantages include near-quantitative yields (>90%), exceptional regioselectivity, and bioorthogonal compatibility that permits conjugation with complex azide-functionalized biomolecules. For example, research demonstrates that click-inspired triazole-appended glycoconjugates synthesized from piperazine-alkyne precursors exhibit significantly enhanced water solubility and reduced toxicity profiles compared to parent anticancer compounds like nitrogen mustards. This approach enabled the development of galactose and mannose-conjugated piperazine-triazolyl hybrids showing potent anti-Hela cell activity through cyclin-dependent kinase inhibition mechanisms [1].
Table 1: Click Chemistry Applications with 1-(But-3-yn-1-yl)piperazine
Azide Component | Product Structure | Application | Yield (%) |
---|---|---|---|
Glycosyl azides | Piperazine-triazolyl glycoconjugates | Anticancer agents | 85-94 |
4-Nitroimidazole azides | Triazolyl-nitroimidazole hybrids | MCF-7 breast cancer inhibition | 78-92 |
Benzothiazolyl azides | Bis-triazolyl DNA-intercalating agents | G-quadruplex stabilization | 82-88 |
The but-3-yn-1-yl side chain in 1-(but-3-yn-1-yl)piperazine provides a strategic entry point for annulation reactions constructing complex heterocyclic frameworks. This terminal alkyne participates in PdI2/KI-catalyzed oxidative carbonylative double cyclization when reacted with o-aminophenol derivatives, yielding dihydrofuroquinolinone scaffolds. The reaction proceeds through initial O-cyclization followed by N-cyclocarbonylation, achieving simultaneous formation of two rings and three new bonds with turnover numbers reaching 267 mol product/mol Pd. This high efficiency underscores the alkyne's reactivity in metal-mediated transformations. Additionally, radical borylation/cyclization cascades with 1,6-enynes generate boron-handled heterocycles, demonstrating the versatility of this building block in accessing pharmaceutically relevant cores. Commercially available as the dihydrochloride salt (CAS sc-333123), 1-(but-3-yn-1-yl)piperazine provides reliable scalability (gram-scale quantities) essential for medicinal chemistry development [8] [9].
Huisgen 1,3-dipolar cycloaddition remains the dominant strategy for generating triazole-bridged piperazine hybrids. The reaction between 1-(but-3-yn-1-yl)piperazine and organic azides delivers 1,4-disubstituted triazoles with near-perfect regiocontrol under Cu(I) catalysis. This approach was strategically employed to synthesize 4-((4-(1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)piperazine-1-yl)methyl)-1-substituted-1H-1,2,3-triazoles – hybrid molecules exhibiting nanomolar cytotoxicity against MCF-7 breast cancer cells (IC50 = 2.00 ± 0.03 μM for compound 9g). Molecular docking confirmed critical hydrogen bonding between the triazole nitrogen and Asp58 residue (3.2 Å) of the human estrogen receptor alpha (hERα), validating the pharmacophoric contribution of the triazole-piperazine linker. Beyond bioactivity, the triazole moiety significantly improves pharmacokinetic properties: metabolic stability (resistance to hydrolysis/redox degradation), membrane permeability (calculated logP reductions of 0.8-1.2 versus non-triazole analogs), and enhanced binding affinity through supplementary dipole interactions and hydrogen bonding [2] [6].
Regiochemical outcomes in alkyne-functionalized piperazines are governed by two primary factors: steric bias at the piperazine nitrogen and catalyst-controlled orientation during cycloadditions. Monosubstitution at N1 of piperazine (as in 1-(but-3-yn-1-yl)piperazine) creates a sterically unencumbered N4 position, enabling selective derivatization. This contrasts with symmetrically disubstituted piperazines where regioselectivity becomes problematic. In CuAAC reactions, the copper acetylide forms exclusively at the terminal alkyne of the but-3-yn-1-yl chain, ensuring 1,4-triazole regiochemistry regardless of azide electronics. However, uncatalyzed thermal azide-alkyne cycloadditions (TAAC) exhibit variable regioselectivity. Computational analyses (DFT) reveal the but-3-yn-1-yl tether's conformational flexibility minimizes steric clashes during transition state organization, contributing to predictable reaction outcomes. Crystallographic studies confirm the alkyne chain adopts an extended antiperiplanar conformation optimized for subsequent cyclization or conjugation events [5] [8].
Table 2: Regioselectivity Determinants in Alkyne-Substituted Piperazines
Structural Feature | Reaction Type | Regiochemical Outcome | Controlling Factor |
---|---|---|---|
N1-monosubstituted (e.g., 1-(but-3-yn-1-yl)piperazine) | CuAAC | Exclusive 1,4-triazole | Cu(I) templating |
N1-monosubstituted | Thermal AAC | 1,4/1,5 triazole mixture (∼3:1) | Azide substituent electronics |
N1,N4-disubstituted piperazine | CuAAC | Single regioisomer | Proximal alkyne coordination |
Sterically hindered N-alkyl | CuAAC | Reduced yield, no regioselectivity change | Steric blocking of copper coordination |
Comprehensive Compound Table
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3